Ortho-Dimethylphenyl Substitution vs. Para-Halo Substitution: Steric and Electronic Differentiation at the gp120 Phe43 Cavity Interface
The target compound bears a 2,6-dimethylphenyl group, creating a sterically hindered ortho-substituted aromatic terminus. In contrast, the prototypical CD4 mimics NBD-556 and NBD-557 feature para-chloro and para-bromo substitution, respectively, which project a linear halogen-bond donor into the Phe43 cavity of gp120 [1]. Published X-ray crystallographic studies of NBD-series compounds bound to the HIV-1 gp120 core (PDB entries at ~2 Å resolution) confirm that the aromatic ring of NBD-556 inserts into the hydrophobic Phe43 cavity with the para-chloro group making specific contacts with cavity-lining residues including Ser375 [2]. The ortho-dimethyl substitution pattern of the target compound introduces two methyl groups flanking the oxalamide NH, which imposes a torsional constraint on the aryl–oxalamide dihedral angle and alters the projection vector of the phenyl ring relative to the oxalamide plane. This steric effect is absent in all para-substituted NBD analogs. In a structurally analogous context, the close comparator N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide (meta-fluoro, para-chloro) exhibits a Kd of 1.90 × 10³ nM for gp120, representing a ~510-fold weaker binding than NBD-556 (Kd = 3.7 × 10³ nM, i.e., 3.7 μM) [3][4]. This demonstrates that modification of the aromatic substitution pattern can produce substantial quantitative changes in target affinity. No direct binding data for the 2,6-dimethylphenyl variant is publicly available; the magnitude and direction of affinity change relative to NBD-556 or the 4-chloro-3-fluoro analog remain experimentally uncharacterized.
| Evidence Dimension | Aromatic substitution pattern and predicted effect on gp120 Phe43 cavity binding |
|---|---|
| Target Compound Data | 2,6-dimethylphenyl (ortho-dimethyl); no publicly available gp120 binding affinity data |
| Comparator Or Baseline | NBD-556: 4-chlorophenyl, Kd = 3.7 × 10³ nM (ITC); BDBM50333271: 4-chloro-3-fluorophenyl, Kd = 1.90 × 10³ nM (ITC); both measured against HIV-1 YU2 gp120 |
| Quantified Difference | Not quantifiable for target compound; para-halo to ortho-dimethyl substitution represents a sterically and electronically distinct pharmacophore modification. For reference, para-Cl → meta-F/para-Cl shift produces a ~1.9-fold Kd change in the isopropylpiperidine scaffold context. |
| Conditions | ITC (isothermal titration calorimetry) for comparator data; X-ray crystallography at ~2 Å resolution for NBD-556/557 binding mode determination; target compound data unavailable. |
Why This Matters
The ortho-dimethyl substitution pattern is sterically unique among characterized CD4-mimetic oxalamides and may confer a distinct binding mode or selectivity profile at the gp120 Phe43 cavity; however, the absence of direct binding data means procurement for gp120-targeted applications requires de novo experimental validation.
- [1] Zhao Q, Ma L, Jiang S, Lu H, Liu S, He Y, et al. Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4. Virology. 2005;339(2):213-225. View Source
- [2] Kwon YD, LaLonde JM, Yang Y, Brown MA, Brown AB, Jones DN, et al. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site. PLOS ONE. 2014;9(1):e85940. doi:10.1371/journal.pone.0085940. View Source
- [3] BindingDB Entry BDBM50333271 (CHEMBL1645121). Affinity Data: Kd = 1.90E+3 nM for HIV-1 YU2 gp120 (ITC). View Source
- [4] Schön A, Madani N, Klein JC, Hubicki A, Ng D, Yang X, et al. Thermodynamics of Binding of a Low-Molecular-Weight CD4 Mimetic to HIV-1 gp120. Biochemistry. 2006;45(36):10973-10980. View Source
